Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C11H16N2O5 .
Synthesis Analysis
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate can be achieved from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate . In the crystal of the title compound, molecules are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. The dimers are linked by a weak C—H…O interaction to form chains propagating along direction .Molecular Structure Analysis
The molecular structure of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is characterized by a molecular formula of C11H16N2O5 . In the crystal of the title compound, molecules are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. The dimers are linked by a weak C—H…O interaction to form chains propagating along direction .Physical And Chemical Properties Analysis
Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has a molecular weight of 256.26 . The compound has a melting point of >300°C and a density of 1.263±0.06 g/cm3 .Scientific Research Applications
Synthetic Studies and Organic Chemistry
Synthetic Modifications for Antimicrobial Study : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of thiazole, has been modified and synthesized using readily available materials. The structures of these synthesized derivatives were confirmed by various spectral techniques, and their antimicrobial activities were evaluated, highlighting the compound's utility in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Facile Synthesis of Deaza-Analogues of Marine Alkaloids : The compound serves as a key intermediate in the synthesis of deazaanalogues of bis-indole alkaloid topsentin, indicating its role in creating complex molecules with potential anticancer properties (Carbone et al., 2013).
BOC-Protected Thio-Derivatives for Industrial Applications : Thio-1,3,4-oxadiazol-2-yl derivatives synthesized from the compound demonstrate potential for industrial applications, showcasing its contribution to materials science (Shafi, Rajesh, & Senthilkumar, 2021).
Advanced Materials and Applications
Corrosion Inhibition : Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrated significant efficiency in preventing corrosion of AA6061 alloy in acidic media. This illustrates the compound's utility in materials protection and its potential in industrial applications (Raviprabha & Bhat, 2019).
Drug Development and Biological Studies
Antitumor Activity : Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs, related to the compound, have shown potential anticancer activity. This emphasizes its significance in the synthesis of new compounds for cancer research (El-Subbagh, Abadi, & Lehmann, 1999).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYFUEBSUSRJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952657 |
Source
|
Record name | Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate | |
CAS RN |
302964-01-8 |
Source
|
Record name | Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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